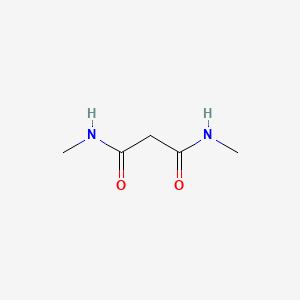

N,N'-Dimethylmalonamide

Description

Fundamental Significance within Amide Chemistry and Derivatives

As a member of the malonamide (B141969) family, N,N'-Dimethylmalonamide (DMMA) serves as a foundational molecule for understanding the chemistry of amides and their derivatives. Its structure, featuring two amide groups separated by a methylene (B1212753) bridge, allows for the study of intramolecular interactions and conformational preferences that govern the behavior of more complex polyamides and related polymers.

The presence of two N-methyl groups influences the electronic and steric environment of the amide functionalities. Theoretical studies have been conducted to identify the stable conformers of this compound, revealing the intricate interplay of forces that determine its three-dimensional structure. acs.orgacs.org These conformational analyses are crucial for predicting its reactivity and its ability to interact with other molecules, including metal ions. The fundamental understanding of its conformational landscape provides a basis for the design of novel malonamide derivatives with tailored properties for specific applications. researchgate.net

The amide groups in this compound can participate in hydrogen bonding, both as donors (N-H) and acceptors (C=O), which is a key characteristic of amides that dictates their aggregation behavior and solubility. The study of these interactions in a relatively simple molecule like DMMA provides insights into the behavior of larger, more complex systems such as peptides and proteins.

Strategic Importance in Coordination Chemistry and Separation Science

One of the most significant areas of application for this compound and its derivatives is in coordination chemistry, particularly in the separation of f-block elements (lanthanides and actinides). The two carbonyl oxygen atoms of the malonamide backbone can act as a bidentate ligand, chelating to metal ions to form stable complexes. osti.gov This chelating effect is a key factor in its ability to selectively extract metal ions from aqueous solutions into an organic phase.

The separation of trivalent actinides from lanthanides is a critical step in the partitioning and transmutation strategy for the management of high-level nuclear waste. researchgate.netosti.govnih.govpnnl.gov Malonamides, including this compound derivatives, have been extensively investigated as extractants in liquid-liquid extraction processes for this purpose. osti.govosti.gov The subtle differences in the coordination chemistry of actinides and lanthanides with these ligands are exploited to achieve their separation. For instance, studies on N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA) have demonstrated its effectiveness in extracting various actinide ions from nitric acid medium. researchgate.net

The design and synthesis of more complex malonamide derivatives, such as N,N'-dimethyl-N,N'-dibutyltetradecylmalonic diamide (B1670390) (DMDBTDMA), have been pursued to enhance the efficiency and selectivity of the separation process. researchgate.net Research in this area focuses on understanding the kinetics and thermodynamics of the extraction process, as well as the structure of the resulting metal-ligand complexes. osti.govresearchgate.net

Below is an interactive data table summarizing the applications of some this compound derivatives in separation science:

| Derivative Name | Abbreviation | Application | Key Findings |

|---|---|---|---|

| N,N'-Dimethyl-N,N'-dicyclohexyl-malonamide | DMDCMA | Extraction of actinide ions (Am(III), U(VI), Np(IV), Pu(IV)) from nitric acid. | Showed good extraction for all investigated actinide metal ions. researchgate.net |

| N,N'-Dimethyl-N,N'-dibutyltetradecylmalonic diamide | DMDBTDMA | Co-extraction of lanthanide(III) and actinide(III) from high-level liquid nuclear waste. | Mass transfer is controlled by diffusion; two sets of extraction rates observed for lanthanides. researchgate.net |

Overview of Contemporary Research Trajectories for this compound Systems

Current research on this compound and its derivatives continues to expand upon its established roles in coordination and separation chemistry, while also exploring new frontiers. A significant focus remains on the development of novel malonamide-based extractants with improved performance for nuclear fuel reprocessing. This includes the synthesis of ligands with enhanced solubility in process-compatible diluents and greater resistance to radiolytic and hydrolytic degradation.

Computational chemistry plays an increasingly vital role in this research. Theoretical studies are employed to predict the extraction behavior of new ligands, understand the electronic structure of metal-ligand complexes, and elucidate the mechanisms of separation. osti.gov These computational models, combined with experimental data, accelerate the design and optimization of next-generation separation agents.

Furthermore, the fundamental coordination chemistry of malonamides with a wider range of metal ions is being explored. This includes studying the structural trends of lanthanide-malonamide complexes across the series to better understand the factors governing their extraction behavior. osti.govacs.org The synthesis and characterization of these complexes in the solid state provide valuable models for their behavior in solution. osti.gov

Beyond separation science, the versatile chemical nature of the malonamide scaffold is being leveraged in other areas. For example, new synthetic methodologies are being developed for the one-pot synthesis of malonamide derivatives, which could have applications in areas such as medicinal chemistry. researchgate.net The exploration of malonamide derivatives as inhibitors for enzymes like α-glucosidase highlights the potential for this class of compounds in biomedical research. researchgate.net

Properties

CAS No. |

2090-18-8 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N,N'-dimethylpropanediamide |

InChI |

InChI=1S/C5H10N2O2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |

InChI Key |

ZWXJWAPTSTYSAH-UHFFFAOYSA-N |

SMILES |

CNC(=O)CC(=O)NC |

Canonical SMILES |

CNC(=O)CC(=O)NC |

Other CAS No. |

2090-18-8 |

Synonyms |

N,N'-dimethylmalonamide |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations in Malonamide Synthesis

Established Synthetic Routes to N,N'-Dimethylmalonamide

This compound is a chemical compound with the molecular formula C₅H₁₀N₂O₂. ontosight.ai It is a derivative of malonamide (B141969) where two methyl groups are attached to the nitrogen atoms. ontosight.ai The synthesis of this compound and its analogues can be achieved through several established chemical pathways, primarily involving the reaction of malonic acid derivatives with appropriate amines.

The most common and direct method for synthesizing this compound is through the amidation of malonic acid derivatives. This typically involves the reaction of a malonic ester, such as diethyl malonate or dimethyl malonate, with methylamine (B109427). vulcanchem.comrloginconsulting.com The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of an alcohol (ethanol or methanol) and the formation of the amide bond. sci-hub.se

This reaction can be carried out under various conditions. For instance, reacting diethyl malonate with methylamine can produce this compound. rloginconsulting.com The process can be driven to completion by heating, sometimes without a solvent, although the use of polar organic solvents is also reported. sci-hub.segoogle.com Due to the relatively low reactivity of malonic esters, elevated temperatures, often between 140-180°C, may be required to facilitate the reaction. sci-hub.segoogle.com

Another key precursor is malonyl chloride. The reaction of malonyl chloride with methylamine is also a viable route. This method is generally more reactive than using malonic esters and can often be performed at lower temperatures. The reaction typically involves dissolving malonyl chloride in a suitable solvent and adding methylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct. acs.org

A general approach involves the reaction of malonic acid itself with methylamine, facilitated by a coupling agent. ontosight.ai Coupling agents are used to activate the carboxylic acid groups of malonic acid, making them more susceptible to nucleophilic attack by the amine.

The synthesis of various N,N'-dialkylmalonamides often follows these established routes. For example, dialkyl malonates like diethyl malonate react with primary amines to form N,N'-dialkyl malonamides, which can often be purified as crystalline solids through recrystallization. rloginconsulting.com

Table 1: Common Precursors for this compound Synthesis

| Precursor | Reactant | General Reaction Type |

|---|---|---|

| Diethyl Malonate | Methylamine | Amidation |

| Dimethyl Malonate | Methylamine | Amidation |

| Malonyl Chloride | Methylamine | Acylation |

| Malonic Acid | Methylamine | Amidation (with coupling agent) |

While amidation of malonic acid derivatives is the most prevalent method, alternative pathways exist. One such method involves a multi-component reaction. For example, a one-pot, five-component condensation reaction has been described for the synthesis of various malonamide derivatives. This reaction can involve an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine in chloroform (B151607) at room temperature. researchgate.net Although this specific example produces more complex malonamides, the underlying principles of forming the malonamide core through multi-component reactions represent an alternative strategy.

Another approach could involve the modification of other functional groups on a pre-existing molecule to form the N,N'-dimethylamide moieties. However, the direct amidation routes remain the most straightforward and widely utilized for the preparation of this compound.

Synthesis and Derivatization of Substituted N,N'-Dialkyl/Diarylmalonamide Analogues

The synthetic principles for this compound extend to a wide range of substituted N,N'-dialkyl and N,N'-diarylmalonamide analogues. These compounds are of interest in various fields, including as extractants for metal ions. smolecule.comresearchgate.net

The general synthesis involves reacting a malonic acid derivative with a primary or secondary amine. For instance, N,N'-dicyclohexyl-N,N'-dimethyl-malonamide (DcDMMA) is synthesized by reacting N-cyclohexylmethylamine with dimethyl malonate. Similarly, other tetrasubstituted malonamides have been prepared from dimethyl malonate and various N-alkyl cyclohexylamines at elevated temperatures. sci-hub.se

The synthesis of N,N'-bis[2-(1H-imidazol-4-yl)ethyl]malonamide is achieved by reacting dimethyl malonate with histamine (B1213489) in a polar organic solvent at temperatures between 85–120 °C. google.com This highlights the adaptability of the reaction to amines with complex functional groups.

Derivatization can also occur at the central carbon of the malonamide backbone (the α-carbon). For example, α-alkylation of a malonamide can be achieved using a suitable base, such as potassium t-butoxide, to generate a carbanion which then reacts with an alkyl halide. mdpi.com This allows for the introduction of various substituents at the central position of the malonamide structure.

Reaction Condition Optimization and Yield Enhancement Strategies in Malonamide Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of malonamides while minimizing reaction times and byproducts. Several factors can be adjusted to achieve this.

Solvent and Base Selection: The choice of solvent can significantly impact the reaction. Polar solvents are often used in amidation reactions. google.com In the synthesis of some substituted malonamides, N-methyl pyrrolidone (NMP) was found to be a suitable solvent, and potassium t-butoxide was identified as the ideal base for α-alkylation reactions. mdpi.com

Temperature Control: Temperature is a critical parameter. While some amidation reactions of malonic esters require high temperatures to proceed at a reasonable rate, careful control is necessary to avoid side reactions or degradation. sci-hub.segoogle.com For some reactions, such as the acylation with malonyl chloride, lower temperatures, even 0 °C, are employed to control the reactivity. orgsyn.org

Catalysis: The use of catalysts can enhance reaction rates. For example, the reaction of diethylmalonate with ammonia (B1221849) to form the parent malonamide was found to be catalyzed by ammonium (B1175870) chloride. sci-hub.se

Monitoring Reaction Progress: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of a synthesis in real-time. This allows for the precise determination of the optimal reaction time, preventing unnecessary heating and potential degradation of the product, and leading to increased yields and more efficient use of reagents. psu.edu For instance, HPLC monitoring of the hydrolysis of a nitrile to form a malonamide showed the reaction was complete in 15-30 minutes, a significant reduction from the previously reported 2 hours. psu.edu

Stoichiometry of Reactants: The ratio of reactants can be adjusted to optimize yields. For example, in the synthesis of 2,2-dimethyl-N-benzylcyanoacetamide, a precursor to a malonamide, using two equivalents of base was part of the optimized procedure. psu.edu

Table 2: Parameters for Optimization in Malonamide Synthesis

| Parameter | Considerations | Example |

|---|---|---|

| Solvent | Polarity, boiling point, solubility of reactants | N-methyl pyrrolidone (NMP) found to be suitable for α-alkylation. mdpi.com |

| Temperature | Reaction rate vs. side reactions and degradation | Elevated temperatures (140°C) for amidation of diethyl malonate. sci-hub.se |

| Catalyst | Increases reaction rate | Ammonium chloride in the synthesis of malonamide from diethylmalonate. sci-hub.se |

| Base | Neutralizes acidic byproducts, facilitates deprotonation | Potassium t-butoxide for α-alkylation. mdpi.com |

| Reaction Time | Monitored to maximize product formation and minimize byproducts | HPLC monitoring reduced reaction time from 2 hours to 15-30 minutes. psu.edu |

Mechanistic Elucidation of Malonamide Formation Pathways

The formation of malonamides from malonic esters and amines generally proceeds through a nucleophilic acyl substitution mechanism. sci-hub.seresearchgate.net The reaction can be broken down into several key steps:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the malonic ester. This forms a tetrahedral intermediate.

Proton Transfer: A proton is typically transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the tetrahedral intermediate. This step can be facilitated by another amine molecule or the solvent.

Elimination: The tetrahedral intermediate collapses, and the alkoxy group (e.g., ethoxy from diethyl malonate) is eliminated as an alkoxide, reforming the carbonyl double bond and yielding an ethylmalonamate intermediate.

Second Amidation: The process is repeated on the second ester group, with another molecule of the amine attacking the remaining carbonyl carbon, ultimately leading to the formation of the N,N'-disubstituted malonamide. sci-hub.se

Studies have shown that the reaction occurs in two distinct steps, with the initial formation of a malonamate (B1258346) intermediate. sci-hub.se It has also been observed that the malonamide product itself, being acidic in nature, can sometimes catalyze the conversion of the remaining ester to an amide, a phenomenon known as autocatalysis. sci-hub.se

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Theoretical Investigations of N,N'-Dimethylmalonamide Conformational Space

Computational chemistry offers a powerful lens through which to explore the intricate conformational possibilities of this compound. These studies reveal a complex interplay of steric and electronic effects that govern its molecular shape and dynamics.

Theoretical studies employing ab initio and Density Functional Theory (DFT) methods have been instrumental in identifying the stable conformers of this compound. A notable study conducted a comprehensive conformational analysis of malonamide (B141969) and its N-methylated derivatives, including three geometric isomers of this compound. This research identified two stable conformations for each of the malonamide derivatives studied. The structural parameters and relative energies of these conformers were compared at various levels of theory, including Hartree-Fock, local density functional theory, nonlocal density functional theory, and Møller-Plesset levels. The findings highlighted that significant variations in both structure and energy can be obtained depending on the theoretical level employed.

The conformational complexity arises from the potential for rotation around the C(sp²)–C(sp³) bonds of the malonamide backbone, coupled with the possibility of intramolecular hydrogen bonding in certain conformations. The study systematically explored the potential energy surface to locate these stable conformers, providing a foundational understanding of the molecule's preferred shapes in the absence of crystal packing forces.

The C(sp²)–C(sp³) rotational potential energy surface in diamides like this compound is more complex than in simpler monoamides. This complexity stems from the presence of two amide groups, leading to two possible C(sp²)–C(sp³) bond rotations. The rotation around the C-N amide bond is a well-studied phenomenon, often investigated by dynamic NMR spectroscopy and computational methods to determine the rotational energy barrier. This barrier arises from the partial double bond character of the C-N bond due to resonance. For many amides, these rotational barriers are in the range of 15–20 kcal/mol. colostate.edu

While the general principles of amide bond rotation are understood, specific computational data detailing the rotational barriers and a full analysis of the torsional dynamics for the malonamide backbone of this compound are not extensively reported in the available literature. Such an analysis would involve mapping the potential energy surface as a function of the dihedral angles of the backbone to identify transition states and calculate the energy required to interconvert between stable conformers.

Geometric isomerism, specifically E/Z configurations, can be considered for the amide bonds within this compound. The Cahn-Ingold-Prelog priority rules are used to assign priorities to the substituents on the atoms of a double bond to determine the E (entgegen, opposite) or Z (zusammen, together) configuration. wikipedia.org For an amide bond, the partial double bond character allows for the possibility of E/Z isomerism with respect to the arrangement of substituents around the C-N bond.

While theoretical studies have considered three geometric isomers of this compound in conformational analyses, detailed computational predictions of the relative stabilities and electronic structures of the distinct E/Z configurations for this compound are not prominently available in the searched scientific literature. Such calculations would typically involve optimizing the geometry of each isomer and comparing their energies to predict the most stable form.

Solid-State Structural Characterization of this compound and Derivatives

Experimental methods, particularly X-ray crystallography, provide definitive information about the three-dimensional structure of molecules in the solid state.

As of the current literature survey, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structures of the parent compound, malonamide, and a derivative, hydroxyimino(N,N'-dimethyl)malonamide, have been determined.

For malonamide, the crystals are monoclinic, and the structure reveals that the amide groups are rotated out of the central CCC plane. rsc.org In the case of hydroxyimino(N,N'-dimethyl)malonamide, the crystal structure was determined by single-crystal X-ray diffraction. The molecule is non-planar, and the two crystallographically independent molecules in the asymmetric unit exhibit minimal conjugation across the C-C-C skeleton. nih.gov The crystal data for this derivative is presented in the table below.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.508(3) |

| b (Å) | 10.544(2) |

| c (Å) | 9.377(1) |

| β (°) | 103.15(2) |

| Z | 8 |

Hydrogen bonding plays a crucial role in the solid-state structures of amides, influencing their packing and supramolecular assembly. purdue.edu Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. purdue.edu

In the absence of the specific crystal structure for this compound, a detailed description of its hydrogen bonding network is not possible. However, insights can be drawn from related structures. For instance, in the crystal structure of malonamide, the molecules are held together by a network of eight N–H···O hydrogen bonds, with each oxygen atom acting as an acceptor for two hydrogen bonds. rsc.org In the crystal structure of hydroxyimino(N,N'-dimethyl)malonamide, the two independent molecules are connected to each other and to neighboring molecules through hydrogen bonds in the bc plane. nih.gov It is highly probable that this compound would also exhibit significant N–H···O hydrogen bonding in its crystalline phase, leading to the formation of defined supramolecular architectures such as chains, sheets, or three-dimensional networks.

Influence of Solvent Environment on this compound Conformation and Interactions

The conformational landscape and intermolecular interactions of this compound (DMMA) are significantly influenced by its surrounding solvent environment. The polarity of the solvent and its capacity for hydrogen bonding can alter the conformational preferences of the molecule and dictate the nature of solute-solvent interactions.

Polyhydration Models and Solute-Solvent Hydrogen Bonding Studies

Theoretical models have been employed to investigate the hydration of this compound, providing insights into the specific interactions between the solute and water molecules. One such approach is the use of polyhydration models in conjunction with quantum mechanical calculations, such as the AM1 SCF-MO method. These models focus on the water molecules that are directly bonded to the solute, forming the first hydration shell.

A study utilizing a polyhydration model for this compound revealed that water molecules preferentially form hydrogen bonds with the carbonyl oxygen atoms and the N-H protons of the amide groups. nih.gov This is consistent with the general understanding of amide solvation, where the lone pairs on the oxygen atom act as hydrogen bond acceptors, and the N-H group acts as a hydrogen bond donor.

The specific hydrogen bonding interactions identified in these models are crucial for understanding the stabilization of different conformers in an aqueous solution. The formation of a hydration shell around the polar amide groups can shield the intramolecular interactions that might be dominant in the gas phase or in non-polar solvents.

Conformational Changes Induced by Solvation Effects

The interaction with solvent molecules, particularly water, can induce significant conformational changes in this compound. Theoretical studies have demonstrated that hydration leads to notable alterations in the torsional angles of the DMMA molecule. nih.gov While the molecule may still favor a helical conformation, the precise dihedral angles that define this structure are adjusted in response to the solute-solvent hydrogen bonds.

In the absence of a solvent, the conformation of this compound is primarily determined by intramolecular forces, such as steric hindrance and dipole-dipole interactions between the two amide groups. However, in a polar, protic solvent like water, the strong interactions with solvent molecules can overcome some of these intramolecular forces, leading to a different conformational equilibrium. For instance, conformations that allow for more favorable hydrogen bonding with water may be stabilized, even if they are less stable in the gas phase.

The following table summarizes the key torsional angles of this compound that are susceptible to change upon solvation, based on computational studies.

| Torsional Angle | Description | Influence of Solvation |

| O=C-C-C | Defines the relative orientation of the carbonyl groups | Can be altered to optimize hydrogen bonding with water molecules. |

| C-N-C-C | Describes the rotation around the N-Cα bond | Influenced by the hydration of the amide group. |

| H-N-C=O | Describes the planarity of the amide bond | Generally remains close to 180° but can experience minor deviations. |

It is important to note that the extent of these conformational changes is dependent on the specific solvent and the temperature. Different solvents will have varying abilities to form hydrogen bonds and to stabilize different charge distributions in the solute molecule, leading to a range of possible conformational outcomes.

Coordination Chemistry of N,n Dimethylmalonamide As a Ligand

Principles of Metal Ion Complexation by N,N'-Dimethylmalonamide

The coordinating ability of this compound is primarily dictated by the presence of two carbonyl functional groups separated by a methylene (B1212753) bridge. This arrangement allows the molecule to act as an efficient chelating agent for metal ions.

This compound typically functions as a neutral bidentate ligand, coordinating to metal centers through the oxygen atoms of its two carbonyl groups. This forms a stable six-membered chelate ring. The lone pairs of electrons on the carbonyl oxygen atoms act as Lewis basic sites, donating electron density to a Lewis acidic metal center. This mode of binding is characteristic of malonamides and related diamide (B1670390) ligands when interacting with a wide range of metal ions. The formation of this ring structure is a key factor in the stability of the resulting metal complexes.

The formation of a chelate ring by a single this compound ligand results in a significant increase in the thermodynamic stability of the metal complex compared to coordination by two analogous monodentate amide ligands. This phenomenon is known as the chelate effect. libretexts.orgdalalinstitute.comslideshare.net The enhanced stability is primarily driven by a favorable entropy change. libretexts.org When a bidentate ligand like this compound replaces two monodentate ligands (e.g., water molecules) from the metal's coordination sphere, the total number of independent species in the solution increases, leading to a positive change in entropy (ΔS°). libretexts.orgslideshare.net

Complexation Behavior with f-block Metal Ions

Malonamides are particularly effective ligands for f-block elements, a property that is exploited in advanced nuclear fuel reprocessing for the separation of lanthanides and actinides.

The coordination chemistry of malonamides with lanthanide(III) ions is complex and highly influenced by the lanthanide contraction—the steady decrease in ionic radii across the series. Detailed structural studies on the closely related ligand N,N,N',N'-tetramethylmalonamide (TMMA) provide significant insight into the expected behavior of this compound. osti.govchemrxiv.org

Across the lanthanide series, changes in the ionic size of the Ln(III) ion lead to variations in coordination number, ligand arrangement, and even the nature of the resulting complex (e.g., simple neutral complexes versus charged ion pairs). For the early, larger lanthanides (La-Sm), TMMA forms 10-coordinate, charge-neutral complexes with the general formula [Ln(TMMA)₂(NO₃)₃]. osti.gov In these structures, the two bidentate TMMA ligands adopt a trans conformation relative to each other. osti.gov As the lanthanide ion becomes smaller (Eu-Er), the steric crowding forces a rearrangement, resulting in 10-coordinate complexes where the TMMA ligands adopt a cis conformation, grouping them on one side of the metal center. chemrxiv.org For the even smaller, late lanthanides (Dy-Tm), more complex structures are observed, including the formation of ion pairs such as [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻. osti.gov This demonstrates the subtle interplay between the metal ion's size and the steric requirements of the malonamide (B141969) ligands.

| Lanthanide (Ln) | Example Complex Formula with TMMA | Coordination Number | Ligand Conformation | Avg. Ln-OTMMA Bond Length (Å) |

|---|---|---|---|---|

| La | [La(TMMA)₂(NO₃)₃] | 10 | trans | 2.490 |

| Sm | [Sm(TMMA)₂(NO₃)₃] | 10 | trans | 2.434 |

| Eu | [Eu(TMMA)₂(NO₃)₃] | 10 | cis | 2.413 |

| Tb | [Tb(TMMA)₂(NO₃)₃] | 10 | cis | 2.381 |

| Dy | [Dy(TMMA)₃(NO₃)₂]⁺[Dy(TMMA)(NO₃)₄]⁻ | 9 (cation) / 10 (anion) | - | 2.323 (cation) |

| Tm | [Tm(TMMA)₃(NO₃)₂]⁺[Tm(TMMA)(NO₃)₄]⁻ | 9 (cation) / 9 (anion) | - | 2.290 (cation) |

Data derived from studies on N,N,N',N'-tetramethylmalonamide (TMMA), a structural analogue of this compound. osti.gov

The complexation of actinide ions by malonamide ligands is the cornerstone of advanced separation processes like DIAMEX-SANEX (Selective Actinide Extraction). osti.gov In these processes, malonamides are used to co-extract trivalent actinides (An(III)) and lanthanides (Ln(III)) from acidic nuclear waste streams. chemrxiv.org The subtle differences in the complexation thermodynamics between the harder lanthanide ions and the slightly softer actinide ions are then exploited in a subsequent step to achieve separation. iaea.org

While detailed crystal structures for this compound with a range of actinides are not as systematically documented as for lanthanides, their strong complexing ability is well-established. Trivalent actinides like Americium(III) and Curium(III) are expected to form complexes similar to their lanthanide counterparts of comparable ionic radii. Studies with related nitrogen-donor ligands have shown that actinide-ligand bonds can have a slightly greater covalent character compared to lanthanide-ligand bonds, which can contribute to differences in stability and extraction behavior. researchgate.net This enhanced affinity can lead to the formation of higher-order complexes (e.g., 1:3 metal-to-ligand ratio) with actinides under conditions where lanthanides might not form such species. researchgate.net The coordination chemistry with higher-valent actinides, such as Actinide(IV) (e.g., Th⁴⁺, Pu⁴⁺) and Actinide(VI) (e.g., UO₂²⁺, PuO₂²⁺), is also significant, with the hard oxygen donor atoms of the malonamide being well-suited to coordinate with these hard Lewis acids.

Coordination with Transition Metal Ions and Main Group Elements

While less studied than their f-block counterparts, complexes of this compound and related ligands with transition metals and main group elements are also known. The coordination is again expected to occur via bidentate chelation through the carbonyl oxygen atoms.

For first-row transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), this compound can form stable octahedral complexes with a 1:3 metal-to-ligand stoichiometry, [M(DMMA)₃]²⁺, or pseudo-octahedral complexes incorporating other ligands, such as [M(DMMA)₂(X)₂], where X is a monodentate anion like Cl⁻. The specific geometry—octahedral, tetrahedral, or square planar—will depend on the d-electron configuration of the metal ion and the steric and electronic properties of the ligands involved. tcd.ie

Coordination with main group elements is also feasible. Hard s-block cations like Na⁺ or K⁺ can interact with the carbonyl oxygen atoms, although the formation of discrete, stable complexes in solution is less common than with more charge-dense ions. The flexibility of the ligand allows it to adapt to various coordination preferences depending on the metal's ionic radius and desired geometry. nih.gov For p-block elements, the Lewis acidity of the metal center would be the primary driver for complexation.

Formation and Characterization of Specific Metal-Malonamide Complexes

The study of malonamide complexes, particularly with lanthanide metals, provides significant insight into their coordination chemistry, which is crucial for applications such as liquid-liquid extraction in spent nuclear fuel reprocessing. A systematic investigation into the solid-state chemistry of f-elements with N,N,N',N'-tetramethylmalonamide (TMMA), a close analog of this compound, has revealed the formation of distinct families of complexes across the lanthanide series. osti.govanl.gov

These complexes are typically synthesized by reacting lanthanide salts, such as nitrates or chlorides, with the malonamide ligand under controlled conditions. osti.govanl.gov The resulting solid-state compounds can be isolated and characterized to understand their structure and bonding.

Four major families of lanthanide-TMMA nitrate (B79036) complexes have been synthesized and characterized:

Ln(trans-TMMA)₂(NO₃)₃ for early lanthanides (La-Nd, Sm). researchgate.net

Ln(cis-TMMA)₂(NO₃)₃ for mid-lanthanides (Eu-Tb, Er). researchgate.net

[Ln(TMMA)₃(NO₃)₂][Ln(TMMA)(NO₃)₄] for later lanthanides (Dy-Tm). researchgate.net

Ln(κ²-TMMA)(iPrOH)(NO₃)₃ and Ln(κ¹-TMMA)(κ²-TMMA)(NO₃)₃ for the latest lanthanides (Yb, Lu). researchgate.net

Characterization of these complexes relies heavily on spectroscopic techniques. Infrared (IR) and Raman spectroscopy are particularly useful for investigating the vibrational modes unique to each structural family. osti.gov The stretching frequency of the amide carbonyl group (C=O), typically found in the amide I region of the IR spectrum, is diagnostic of the ligand's coordination mode. osti.gov For instance, in the Ln(trans-TMMA)₂(NO₃)₃ series, a strong doublet is observed around 1621 cm⁻¹ and 1583 cm⁻¹, which, with the aid of Density Functional Theory (DFT) calculations, can be assigned to specific in-phase and out-of-phase stretching motions of the carbonyl groups on the coordinated TMMA ligands. osti.gov The splitting of nitrate vibrational modes can also be used to distinguish between different coordination modes of the nitrate anions (e.g., monodentate vs. bidentate). osti.gov

Similarly, studies with lanthanide chlorides and TMMA have led to the isolation of two main structural families: Ln(TMMA)₂Cl₃ for early to mid-lanthanides (La-Dy) and [Ln(TMMA)₂(H₂O)Cl₂]Cl·xH₂O for the later lanthanides (Ho-Lu). anl.gov These studies show a shift in chloride coordination from inner-sphere for the early lanthanides to outer-sphere for the later ones. anl.gov

Stoichiometry and Coordination Geometries of Isolated Metal-Malonamide Complexes

The stoichiometry of metal-malonamide complexes varies depending on the metal ion, the counter-anion, and the specific synthetic conditions. Across the lanthanide series, a notable variation in stoichiometry and coordination number is observed, often attributed to the lanthanide contraction. osti.gov

The primary coordination mode for malonamide ligands is bidentate (κ²), where both carbonyl oxygen atoms bind to the metal center. osti.gov However, monodentate (κ¹) coordination has also been observed, particularly in complexes of the smallest lanthanide ions. osti.govresearchgate.net

In the nitrate complexes, the lanthanide ions exhibit high coordination numbers. For example, in the [Ln(κ²-TMMA)₂(κ¹-TMMA)(NO₃)₂]⁺ cation (for Ln = Dy-Tm), the metal center is 9-coordinate. osti.gov The corresponding counter-anions also show high coordination numbers; for Dy and Ho, the [Ln(κ²-TMMA)(NO₃)₄]⁻ anion features a 10-coordinate metal center, while for Er and Tm, the [Ln(κ²-TMMA)(κ¹-NO₃)(NO₃)₃]⁻ anion contains a 9-coordinate center. osti.gov The geometry of coordination complexes is determined by the number of donor atoms bonded to the central metal ion (the coordination number). libretexts.org Common geometries for a coordination number of six are octahedral, while tetrahedral and square planar geometries are common for a coordination number of four. libretexts.org Higher coordination numbers, like those seen in lanthanide complexes, lead to more complex geometries such as the square antiprism or dodecahedron. libretexts.org

The flexibility of the N,C,N-terdentate coordination of an aryldiamine ligand in ruthenium(II) complexes allows for a range of geometries, from meridional to pseudofacial, resulting in metal center geometries described as square pyramidal, octahedral, and bicapped tetrahedral. uu.nl

| Complex Formula | Lanthanide (Ln) | Coordination Number of Ln | Coordination Geometry | Ligand Coordination Modes |

|---|---|---|---|---|

| Ln(trans-TMMA)₂(NO₃)₃ | La-Nd, Sm | 10 | Distorted Polyhedron | Two κ²-TMMA, three κ²-NO₃ |

| Ln(cis-TMMA)₂(NO₃)₃ | Eu-Tb, Er | 10 | Distorted Polyhedron | Two κ²-TMMA, three κ²-NO₃ |

| [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ | Dy, Ho | Cation: 9, Anion: 10 | Complex Polyhedra | Cation: two κ²-TMMA, one κ¹-TMMA, two κ²-NO₃; Anion: one κ²-TMMA, four κ²-NO₃ |

| [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ | Er, Tm | Cation: 9, Anion: 9 | Complex Polyhedra | Cation: two κ²-TMMA, one κ¹-TMMA, two κ²-NO₃; Anion: one κ²-TMMA, one κ¹-NO₃, three κ²-NO₃ |

Structural Aspects and Bonding Analysis in Metal-Amide Systems

The bonding in metal-amide complexes is characterized by the interaction between the metal center and the oxygen and/or nitrogen atoms of the amide ligand. In the case of this compound and its analogs, coordination primarily occurs through the carbonyl oxygen atoms. osti.gov

Structural analysis using single-crystal X-ray diffraction provides precise data on bond lengths and angles. For lanthanide-TMMA complexes, a clear trend of decreasing metal-oxygen bond lengths is observed across the series, consistent with the lanthanide contraction. osti.gov For example, in the cationic complex [Ln(κ²-TMMA)₂(κ¹-TMMA)(NO₃)₂]⁺, the average Ln-O(TMMA) distance shortens from 2.3229 Å for Dysprosium (Dy) to 2.2896 Å for Thulium (Tm). osti.gov

Computational methods, such as Density Functional Theory (DFT), are employed to gain deeper insight into the nature of the metal-ligand bond. Analyses based on the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theory can describe the nature and strength of these interactions. mdpi.comuitm.edu.my These analyses can quantify the degree of covalent versus ionic character in the bonds.

For a dinuclear silver(I) complex with a malonamide-type ligand, topological parameters indicated that the Ag-N interactions have a predominantly covalent character, whereas the Ag-O interactions are mainly ionic. mdpi.com The NBO analysis further revealed that the most significant anti-bonding silver orbital involved in these interactions has an s-orbital character. mdpi.com In other metal-ligand systems, AIM analysis uses the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point (BCP) to characterize interactions. Low values of ρ(r) and positive values of ∇²ρ(r) are indicative of ionic or closed-shell interactions, which is a common feature for bonds between metals and oxygen or nitrogen donor atoms. uitm.edu.my This type of analysis confirms the existence of ionic bonding in various M-O and M-N systems. uitm.edu.my

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman) for Coordination Mode Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the coordination modes of N,N'-Dimethylmalonamide in its metal complexes. The vibrational modes of the amide functional groups are particularly sensitive to coordination with a metal ion.

The carbonyl (C=O) stretching frequency, observed in the Amide I region of the IR spectrum, is a highly sensitive indicator of metal binding to this compound. In the free ligand, the C=O stretching vibration appears at a characteristic frequency. Upon coordination to a metal center through the carbonyl oxygen atoms, this band typically shifts to a lower wavenumber (a redshift). This shift is attributed to the donation of electron density from the carbonyl oxygen to the metal ion, which weakens the C=O double bond.

In complexes of the related ligand N,N,N',N'-tetramethylmalonamide (TMMA) with lanthanide ions, the IR spectrum is dominated by a strong doublet in the C=O stretching region, corresponding to the Amide I band. osti.gov For instance, in the isostructural series of Ln(trans-TMMA)₂(NO₃)₃ (where Ln = La, Ce, Pr, Nd, Sm), this doublet is centered around 1621 cm⁻¹ and 1583 cm⁻¹. osti.gov The presence of two distinct carbonyl stretching bands is a result of the in-phase and out-of-phase stretching of the two carbonyl groups within the ligand. The precise positions of these bands can provide diagnostic information regarding the ligand's arrangement around the metal center. osti.gov A shift of approximately 10 cm⁻¹ in these bands is observed when comparing the trans and cis conformers of these complexes, highlighting the sensitivity of the carbonyl stretching frequency to the stereochemistry of the coordination compound. osti.gov

Beyond the prominent Amide I band, other amide vibrational modes, including Amide III, IV, and VI, offer additional valuable information about the coordination of this compound. The analysis of these bands in conjunction with the Amide I band allows for a more comprehensive understanding of the metal-ligand interaction.

In studies of N,N,N',N'-tetramethylmalonamide (TMMA) complexes, which serves as a close structural analog for this compound, several amide bands have been identified and assigned. osti.gov The Amide III band, which arises from a combination of N-H bending and C-N stretching, is observed at approximately 1263 cm⁻¹. osti.gov The Amide IV band, attributed to O=C-N deformation, is found at around 630 cm⁻¹. osti.gov Furthermore, the Amide VI band, corresponding to the out-of-plane N-C=O deformation, has been identified at 564 cm⁻¹ and 553 cm⁻¹. osti.gov The positions and intensities of these bands, much like the Amide I band, are influenced by the coordination environment of the ligand.

A summary of the observed amide bands in Ln(trans-TMMA)₂(NO₃)₃ complexes is presented in the table below.

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |

| Amide I | C=O stretching | 1621, 1583 |

| Amide III | ν(O=C-N) | 1263 |

| Amide IV | N-C=O deformation | 630 |

| Amide VI | Out-of-plane N-C=O deformation | 564, 553 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and stereochemistry of this compound and its complexes in the solution phase. By analyzing the chemical shifts, coupling constants, and relaxation properties of the atomic nuclei, detailed information about the behavior of these compounds in solution can be obtained.

The C-N bond in amides, including this compound, possesses a significant degree of double bond character due to resonance. This results in restricted rotation around the C-N bond, which can lead to the existence of different stereoisomers. ucl.ac.uk Temperature-dependent NMR spectroscopy is a key method for studying these dynamic processes. ucl.ac.uk

At low temperatures, where the rate of rotation around the C-N bond is slow on the NMR timescale, distinct signals may be observed for the methyl groups, which are in different chemical environments. As the temperature is increased, the rate of rotation increases. This leads to a broadening of the NMR signals, and eventually, at a sufficiently high temperature (the coalescence temperature), the separate signals merge into a single, time-averaged signal. ucl.ac.uk By analyzing the lineshape of the NMR spectra at different temperatures, the rate constants and activation parameters for the rotational barrier can be determined.

Quantum mechanical/nuclear magnetic resonance (QM/NMR) approaches can be employed for the configurational assignment of groups of stereoisomers. This involves comparing experimentally determined NMR data with data predicted for all possible theoretical stereoisomers to achieve accurate stereoassignments.

NMR spectroscopy is also a valuable tool for investigating the kinetics and mechanisms of proton exchange in this compound. The amide protons can exchange with protons from the solvent or other molecules in the solution. The rate of this exchange can be influenced by factors such as pH and the presence of catalysts.

Techniques such as saturation transfer NMR can be used to measure the rate constants of these exchange reactions. escholarship.org In a typical experiment, one of the exchanging proton signals is selectively saturated with a radiofrequency field. The rate at which this saturation is transferred to the other exchanging sites is then measured, providing a direct measure of the exchange rate. escholarship.org By studying the dependence of the exchange rate on the concentration of acid or base, the mechanism of the exchange process can be elucidated. For amides, proton exchange can occur via protonation on the nitrogen atom or through protonation on the oxygen atom followed by deprotonation from the nitrogen to form an imidic acid tautomer. escholarship.org These pathways can be distinguished by specific NMR experiments.

Spectroscopic Probes for Understanding Metal-Ligand Interactions in Solution

A variety of spectroscopic techniques can be utilized as probes to gain a deeper understanding of the interactions between this compound and metal ions in solution. These methods provide insights into the nature of the metal-ligand bonding, the stoichiometry of the complexes formed, and the electronic structure of the metal center upon coordination.

Changes in the electronic absorption spectra (UV-Vis) of a metal ion upon addition of this compound can indicate complex formation. The appearance of new absorption bands or shifts in existing bands can be used to determine the stability constants of the formed complexes. For transition metal complexes, shifts in the d-d transition bands can provide information about the ligand field splitting and the coordination geometry around the metal ion. frontiersin.org

In addition to UV-Vis spectroscopy, other techniques such as electron spin resonance (ESR) spectroscopy can be employed for paramagnetic metal complexes. ESR spectroscopy provides information about the electronic environment of the unpaired electrons and can be sensitive to changes in the coordination sphere of the metal ion. researchgate.net By analyzing the g-values and hyperfine coupling constants, details about the metal-ligand covalent interactions can be inferred. The combination of electrochemical methods with in-situ spectroelectrochemistry (UV-Vis-NIR, IR) allows for the characterization of the electronic properties of metal-ligand systems in different oxidation states. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of N,n Dimethylmalonamide Systems

Ab Initio and Density Functional Theory (DFT) for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules from first principles. DFT, in particular, has become a standard tool for studying the geometry, energy, and spectroscopic properties of amide systems due to its favorable balance of accuracy and computational cost.

Computational methods are instrumental in mapping the potential energy surface of molecules like N,N'-Dimethylmalonamide to understand its conformational preferences and the mechanisms of its reactions.

Conformational analysis of this compound has been performed using various levels of theory, including Hartree-Fock (HF), DFT, and Møller-Plesset (MP2) perturbation theory. acs.org These studies compare the structural parameters and relative energies of different conformers to identify the most stable geometries. For malonamides, the relative orientation of the two amide groups is a key determinant of conformational energy.

For reactions involving this compound, such as decomposition or hydrolysis, DFT can be used to calculate the energy profiles connecting reactants, transition states, and products. nih.gov The activation energy (the energy barrier that must be overcome) and the thermodynamic parameters of the reaction can be determined from these profiles. Transition state theory allows for the calculation of reaction rate constants from the properties of the transition state structure. For example, in the gas-phase decomposition of related diacetamides, a proposed mechanism involves a six-membered transition state that can be computationally modeled. nih.gov

Table 1: Illustrative Conformational Energy Data for a Diamide (B1670390) System

| Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| A | DFT/B3LYP | 0.00 | (φ₁, ψ₁), (φ₂, ψ₂) |

| B | DFT/B3LYP | 1.25 | (φ₁, ψ₁), (φ₂, ψ₂) |

| C | MP2 | 0.00 | (φ₁, ψ₁), (φ₂, ψ₂) |

Note: This table is illustrative, based on typical data from conformational analyses of similar molecules. Actual values for this compound would be derived from specific computational studies.

DFT methods are widely used to predict various spectroscopic parameters, which can then be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment. By comparing the calculated chemical shifts for different conformers with experimental spectra, it is often possible to determine the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated spectrum can be used to assign the vibrational modes of the experimental spectrum, providing a detailed understanding of the molecule's vibrational properties. scispace.com

Excellent linear correlations between experimental spectroscopic data and theoretical results are often achieved, demonstrating that DFT can accurately reproduce experimental observations. researchgate.net For instance, studies on N,N'-bisarylmalonamides have shown that the CAM-B3LYP functional with the 6-311+G(d,p) basis set can effectively model the impact of solvents on molecular geometry and spectral data. researchgate.net

Table 2: Correlation of Experimental vs. Theoretical Spectroscopic Data

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Correlation (R²) |

|---|---|---|---|

| ¹H NMR Shift (N-H) | 8.1 ppm | 8.0 ppm | > 0.98 |

| ¹³C NMR Shift (C=O) | 168.5 ppm | 169.0 ppm | > 0.99 |

Note: The data presented are representative examples to illustrate the high degree of correlation typically found in such studies.

Molecular Mechanics (MM) and Force Field Development for Malonamide (B141969) Complexes

While quantum mechanical methods are highly accurate, their computational cost limits their application to large systems. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics to describe molecular behavior. nih.govyoutube.com The accuracy of MM simulations is entirely dependent on the quality of the underlying potential energy function, known as the force field. nih.gov

A force field is a collection of equations and associated parameters designed to reproduce the potential energy of a system. The energy is typically a sum of terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. nih.govyoutube.com

Developing accurate force fields for metal complexes of this compound is a significant challenge. The interactions between a metal ion and the amide group are complex, involving both electrostatic and covalent contributions. Standard force fields often lack accurate parameters for these interactions.

Parameterization involves adjusting the force field parameters to reproduce high-quality experimental or quantum mechanical data. For metal-amide complexes, this typically includes:

Structural Data: Bond lengths (e.g., Metal-Oxygen, Metal-Nitrogen), valence angles (e.g., O-Metal-O), and dihedral angles obtained from X-ray crystallography are used as target data. soton.ac.uk For example, in nickel(II) complexes with amide-functionalized ligands, Ni-N and Ni-O bond lengths are critical parameters to reproduce. soton.ac.uk

Interaction Energies: Quantum mechanical calculations are performed on model systems (e.g., the metal ion interacting with a single this compound molecule) to determine binding energies, which the non-bonded parameters of the force field must then replicate.

Vibrational Frequencies: Experimental or QM-calculated vibrational frequencies corresponding to metal-ligand stretching and bending modes can also be used to refine the bonded parameters of the force field.

Once a reliable force field is developed, it can be used to simulate the conformational properties of this compound and its complexes in large, complex environments, such as in solution or interacting with biomolecules. These simulations can explore the vast conformational space of the system, which is often too computationally expensive for QM methods. bibliotekanauki.pl

These simulations can reveal how the environment influences the conformational preferences of the molecule. For example, the presence of a metal ion can lock the malonamide into a specific conformation required for chelation. Similarly, the solvent can stabilize certain conformers through hydrogen bonding or other intermolecular interactions.

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. tuhh.de By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of the particles as a function of time. This provides a detailed, atomistic view of the system's dynamic behavior.

For a system of this compound in solution, an MD simulation would typically be set up as follows:

A starting structure of one or more this compound molecules is placed in a simulation box.

The box is filled with explicit solvent molecules (e.g., water).

A force field is used to define the potential energy and forces between all atoms in the system.

The system is typically simulated under constant temperature and pressure (NPT ensemble) to mimic laboratory conditions. tuhh.de

MD simulations can be used to study a wide range of properties, including:

Solvation Structure: Determining how solvent molecules arrange around the solute, including the analysis of radial distribution functions and hydrogen bonding patterns.

Conformational Dynamics: Observing transitions between different molecular conformations and calculating the free energy landscape associated with these changes.

Transport Properties: Calculating properties such as the diffusion coefficient of this compound in a given solvent.

These simulations provide crucial insights into how this compound behaves in a realistic liquid-phase environment, bridging the gap between the static picture provided by quantum chemistry and the macroscopic properties observed in experiments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Malonamide Extractants

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. In the context of solvent extraction, the "activity" refers to the efficiency with which a malonamide extractant can transfer a metal ion from an aqueous phase to an organic phase. This efficiency is often quantified by the distribution ratio (D) or the separation factor (SF) between different metal ions.

The fundamental principle of QSAR is that the variations in the activity of a group of structurally related compounds, such as N,N'-dialkylmalonamides, are dependent on the changes in their molecular features. These features are numerically encoded as "molecular descriptors." By developing a robust QSAR model, it becomes possible to predict the extraction performance of novel, yet-to-be-synthesized malonamide derivatives, thereby accelerating the discovery of more efficient and selective extractants.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of malonamide derivatives with known extraction data for specific metal ions (e.g., Americium(III) and Europium(III)) is compiled. This data set should exhibit structural diversity to ensure the broad applicability of the resulting model.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors can be broadly categorized as:

Constitutional (1D): Descriptors derived from the molecular formula, such as molecular weight and atom counts.

Topological (2D): Descriptors based on the connectivity of atoms in the molecule, such as connectivity indices and shape indices.

Geometrical (3D): Descriptors that depend on the three-dimensional coordinates of the atoms, including molecular surface area and volume.

Quantum Chemical: Descriptors derived from quantum mechanical calculations, such as HOMO-LUMO energies, Mulliken charges, and dipole moments. These descriptors provide insights into the electronic properties of the molecules.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to build a mathematical equation that links a selection of the most relevant molecular descriptors to the observed extraction activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Research in this area has highlighted the importance of both steric and electronic factors in governing the extraction efficiency of malonamides. For instance, the size and branching of the alkyl substituents on the nitrogen atoms can significantly influence the steric hindrance around the coordinating carbonyl groups. Similarly, the electronic properties of the molecule, such as the charge density on the oxygen atoms of the carbonyl groups, play a crucial role in the strength of the metal-ligand bond.

To illustrate the application of QSAR in this field, consider a hypothetical model for the extraction of a trivalent metal ion by a series of N,N'-dialkylmalonamides. The model might take the following form:

log(D) = β₀ + β₁ * (Descriptor 1) + β₂ * (Descriptor 2) + ... + βₙ * (Descriptor n)

Where log(D) is the logarithm of the distribution ratio, β₀ is the intercept, and β₁ to βₙ are the regression coefficients for the respective molecular descriptors.

Below are interactive data tables showcasing hypothetical data for a QSAR study on a series of N,N'-dialkylmalonamides, including this compound, for the extraction of a generic trivalent metal ion.

Table 1: Molecular Descriptors for a Series of N,N'-Dialkylmalonamide Extractants

| Compound | R-group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | Methyl | 130.14 | -1.10 | 58.44 | 3.5 |

| N,N'-Diethylmalonamide | Ethyl | 158.20 | -0.50 | 58.44 | 3.6 |

| N,N'-Dipropylmalonamide | Propyl | 186.25 | 0.10 | 58.44 | 3.7 |

| N,N'-Diisopropylmalonamide | Isopropyl | 186.25 | -0.15 | 58.44 | 3.4 |

| N,N'-Dibutylmalonamide | Butyl | 214.31 | 0.70 | 58.44 | 3.8 |

| N,N'-Diisobutylmalonamide | Isobutyl | 214.31 | 0.55 | 58.44 | 3.6 |

| N,N'-Di-sec-butylmalonamide | sec-Butyl | 214.31 | 0.40 | 58.44 | 3.5 |

| N,N'-Di-tert-butylmalonamide | tert-Butyl | 214.31 | 0.25 | 58.44 | 3.3 |

Table 2: Experimental and Predicted Extraction Activity for a Series of N,N'-Dialkylmalonamide Extractants

| Compound | R-group | Experimental log(D) | Predicted log(D) |

| This compound | Methyl | 1.20 | 1.25 |

| N,N'-Diethylmalonamide | Ethyl | 1.50 | 1.48 |

| N,N'-Dipropylmalonamide | Propyl | 1.75 | 1.72 |

| N,N'-Diisopropylmalonamide | Isopropyl | 1.35 | 1.38 |

| N,N'-Dibutylmalonamide | Butyl | 1.95 | 1.93 |

| N,N'-Diisobutylmalonamide | Isobutyl | 1.80 | 1.82 |

| N,N'-Di-sec-butylmalonamide | sec-Butyl | 1.65 | 1.67 |

| N,N'-Di-tert-butylmalonamide | tert-Butyl | 1.10 | 1.12 |

Statistical Performance of a Hypothetical QSAR Model

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.95 |

| Q² (Cross-validated R²) | 0.88 |

| RMSE (Root Mean Square Error) | 0.05 |

The high values of R² and Q² in the hypothetical model indicate a strong correlation between the selected molecular descriptors and the extraction activity, as well as good predictive ability of the model. The low RMSE value suggests that the model's predictions are close to the experimental values.

Through the development and application of such QSAR models, researchers can gain valuable insights into the structural features that enhance the extraction performance of malonamides. This knowledge-driven approach facilitates the rational design of new, more effective extractants for targeted applications in areas such as nuclear fuel reprocessing and hydrometallurgy. The continued refinement of these computational models holds the key to unlocking the full potential of this compound and its derivatives in advanced separation technologies.

Applications of N,n Dimethylmalonamide in Chemical Separation Science

Solvent Extraction of Metal Ions from Aqueous Media

The versatility of N,N'-dimethylmalonamide-related compounds is demonstrated by their application in extracting a range of metal ions from various acidic environments.

Malonamides, including N,N'-dialkylmalonamides, have been extensively investigated for the extraction of actinides from nitric acid solutions, a critical step in the partitioning and transmutation strategy for managing high-level radioactive waste. The extraction efficiency is influenced by the structure of the malonamide (B141969) and the nitric acid concentration.

Research on N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA), a compound structurally related to this compound, provides insight into the extraction behavior of various actinide ions. The distribution coefficients (D) indicate a strong affinity for actinides in their higher oxidation states.

| Actinide Ion | Distribution Coefficient (D) |

|---|---|

| Am(III) | 0.4 |

| U(VI) | 10.5 |

| Np(IV) | >500 |

| Np(VI) | 15.2 |

| Pu(IV) | >500 |

| Pu(VI) | 9.8 |

Table 1. Extraction of actinide ions by 1M N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) in phenyltrifluoromethylsulphone (PTMS) from 3M HNO₃ at 298K researchgate.net.

The data clearly show a high extraction efficiency for Np(IV) and Pu(IV), making these types of extractants promising for the selective removal of these elements from nitric acid streams. The extraction of hexavalent actinides like U(VI) and Np(VI) is also efficient, while the extraction of trivalent Am(III) is comparatively lower under these conditions.

The separation of trivalent actinides from lanthanides is a significant challenge in nuclear fuel reprocessing due to their similar ionic radii and chemical properties. Malonamides have been explored for this purpose, often as part of synergistic extraction systems. The selectivity for lanthanides is influenced by the specific malonamide structure and the aqueous phase conditions.

For context, the DIAMEX-SANEX process, which utilizes a malonamide in conjunction with other extractants, demonstrates the feasibility of separating trivalent actinides from lanthanides, with reported Am/Eu separation factors of approximately 2.

The application of N,N'-dialkylmalonamides is not limited to nitric acid media. Research has demonstrated their effectiveness in extracting metal ions from hydrochloric acid solutions. For instance, N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) has been systematically evaluated for the extraction of platinum group metals.

The extraction performance for Pt(IV) and Pd(II) from hydrochloric acid using DMDBMA showcases the influence of acid concentration on selectivity.

| Metal Ion | HCl Concentration (M) | Extraction Percentage (%E) |

|---|---|---|

| Pt(IV) | 1 | >72% |

| Pt(IV) | 8 | >72% |

| Pd(II) | 1 | 65% |

| Pd(II) | 8 | 22% |

Table 2. Extraction of Pt(IV) and Pd(II) with N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) in 1,2-dichloroethane (B1671644) from varying HCl concentrations researchgate.net.

As indicated in the table, the extraction of Pt(IV) remains high across a range of HCl concentrations, while the extraction of Pd(II) decreases significantly with increasing acidity. This differential behavior suggests the potential for selective separation of these two metals. Furthermore, N,N'-dimethyl-N,N'-diphenylmalonamide has been shown to be a selective reagent for extracting iron(III) from concentrated hydrochloric acid media.

Elucidation of Solvent Extraction Mechanisms

The mechanism by which malonamides extract metal ions from acidic solutions is a key area of study, as it governs the efficiency and selectivity of the separation process. Experimental and crystallographic evidence points to two primary extraction mechanisms that depend on the nitric acid concentration of the aqueous phase.

At low nitric acid concentrations (typically up to 1 mol dm⁻³), a coordinative or solvation mechanism is dominant. researchgate.net In this mechanism, the neutral malonamide molecule directly coordinates to the metal cation through its carbonyl oxygen atoms. The metal ion is extracted into the organic phase as a neutral complex, with the charge of the metal cation being balanced by the counter-ions from the aqueous phase (e.g., nitrate (B79036) ions) that are also part of the coordination sphere. This mechanism is typical for the extraction of metal cations by neutral extractants.

As the concentration of nitric acid increases (generally above 1 mol dm⁻³), an ion-pair formation mechanism becomes more significant. researchgate.net In this scenario, the malonamide molecule is first protonated by the strong acid. The resulting protonated extractant cation then forms an ion pair with a negatively charged metal-anion complex, such as [M(NO₃)₄]⁻ or [M(NO₃)₅]²⁻, which is formed in the highly acidic aqueous phase. This ion pair is then extracted into the organic phase. This mechanism is particularly relevant for the extraction of metal species that can form stable anionic complexes in concentrated acid solutions.

Role of Diluent Properties and Aqueous Phase Composition

The efficiency of metal ion extraction using this compound and its analogues is profoundly influenced by the properties of the organic diluent and the composition of the aqueous phase from which the metal is being extracted. The diluent, an organic solvent that dissolves the extractant, is not merely an inert carrier but plays an active role in the separation process.

The polarity of the diluent is a critical factor. For instance, in the extraction of platinum(IV) and palladium(II) using N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA), the choice of diluent significantly impacts the extraction efficiency. While 1,2-dichloroethane has been shown to be effective, attempts to replace it with more environmentally friendly diluents often result in lower extraction percentages for Pt(IV) tandfonline.comresearchgate.net. This suggests that the solvation of the extracted metal-ligand complex by the diluent is crucial for stabilizing the complex in the organic phase.

The composition of the aqueous phase, particularly the acidity and the concentration of salting-out agents, is another key determinant of extraction performance. In the extraction of actinides and lanthanides, the distribution ratios of metal ions generally increase with the acidity of the aqueous phase scispace.com. For example, with N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA), the extraction of Am(III), U(VI), Np(IV), Np(VI), Pu(IV), and Pu(VI) from nitric acid medium was found to increase with the aqueous phase acidity scispace.com. Similarly, the extraction of iron(III) by N,N'-dimethyl-N,N'-diphenylmalonamide from hydrochloric acid solutions is highly dependent on the acid concentration, with quantitative extraction occurring at HCl concentrations above 8 M scispace.comjournalssystem.comtandfonline.com. The presence of high concentrations of nitrate salts, such as in PUREX raffinate, also enhances the extraction of trivalent actinides and lanthanides by malonamides like N,N'-dimethyl-N,N'-dibutyl-tetradecylmalonamide (DMDBTDMA) oecd-nea.org.

The nature of the acid in the aqueous phase also plays a role. Studies with DMDCMA have shown that the extraction efficiency for Am(III) varies depending on whether nitric acid, hydrochloric acid, or perchloric acid is used scispace.com.

| Metal Ion | Extractant | Aqueous Phase | Extraction Efficiency (%) | Reference |

|---|---|---|---|---|

| Pt(IV) | DMDBMA | 1 M HCl | >72% | tandfonline.comresearchgate.net |

| Pt(IV) | DMDBMA | 8 M HCl | >90% | tandfonline.comresearchgate.net |

| Pd(II) | DMDBMA | 1 M HCl | ~65% | tandfonline.comresearchgate.net |

| Pd(II) | DMDBMA | 8 M HCl | ~22% | tandfonline.comresearchgate.net |

| Fe(III) | DMDPhMA | <3 M HCl | <2% | tandfonline.com |

| Fe(III) | DMDPhMA | >7 M HCl | >90% | tandfonline.com |

Design Principles for this compound-Based Extractants

The design of effective malonamide-based extractants hinges on a detailed understanding of how their molecular structure influences their extraction efficiency and selectivity. Key aspects of this design include the nature of the N-substituents and the thermodynamic driving forces of the extraction process.

Impact of N-Substituents on Extraction Efficiency and Selectivity

The substituents attached to the nitrogen atoms of the malonamide backbone play a crucial role in determining the extractant's properties. The length, branching, and nature (aliphatic vs. aromatic) of these N-substituents can significantly alter the molecule's basicity, steric hindrance, and solubility, which in turn affect its extraction capabilities.

For instance, comparing the extraction of iron(III) from hydrochloric acid solutions by N,N'-dimethyl-N,N'-diphenylmalonamide (DMDPhMA) and N,N'-dimethyl-N,N'-diphenyltetradecylmalonamide (DMDPHTDMA) reveals different extraction mechanisms. DMDPhMA appears to extract iron(III) via an anionic-pair mechanism, while the longer alkyl chain in DMDPHTDMA favors a solvation mechanism tandfonline.comtandfonline.com. This highlights how the N-substituents can influence the fundamental chemistry of the extraction process.

In the context of actinide extraction, the structure of the N-alkyl groups affects the stoichiometry of the extracted complex. For example, malonamides with linear N-alkyl groups like N,N'-dimethyl-N,N'-dibutyl-tetradecylmalonamide (DMDBTDMA) and N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA) form complexes with three malonamide molecules per Am(III) ion. In contrast, the bulkier cyclohexyl rings in N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA) lead to the formation of a complex with only two ligand molecules, which is attributed to steric hindrance researchgate.net. This steric effect may also contribute to the lower extractability of Am(III) by DMDCMA compared to its linear alkyl analogues researchgate.net.

The extraction ability of N,N'-dialkyl-N,N'-diaryldiamides of dipicolinic acid for actinides(III, IV, VI) and lanthanides(III) is also dependent on the length of the N-alkyl radical, with the efficiency increasing from methyl to ethyl and then decreasing mdpi.com.

| Extractant | Target Metal Ion | Aqueous Phase | Key Finding | Reference |

|---|---|---|---|---|

| DMDPhMA | Fe(III) | HCl | Extracts via anionic-pair mechanism. | tandfonline.comtandfonline.com |

| DMDPHTDMA | Fe(III) | HCl | Extracts via solvation mechanism. | tandfonline.comtandfonline.com |

| DMDCMA | Am(III) | HNO₃ | Forms a 1:2 metal-ligand complex due to steric hindrance. | researchgate.net |

| DMDBTDMA | Am(III) | HNO₃ | Forms a 1:3 metal-ligand complex. | researchgate.net |

Thermodynamic Analysis of Extraction Processes

A thermodynamic analysis of the extraction process provides valuable insights into the spontaneity and driving forces of the metal ion transfer from the aqueous to the organic phase. The key thermodynamic parameters are the enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG).

For the extraction of actinides by N,N'-dimethyl-N,N'-dicyclohexyl-malonamide (DMDCMA), temperature variation studies have enabled the calculation of the heat of the two-phase extraction reaction researchgate.net. The extraction of Am(III) by DMDCMA was found to be exothermic, with a negative enthalpy change, indicating that the extraction is favored at lower temperatures.

In a broader study on the extraction of trivalent lanthanides and actinides by a lipophilic diamide (B1670390), N,N'-dimethyl N,N'-dibutyl tetradecylmalonamide (DMDBTDMA), an increase in the extraction enthalpy (ΔHext) was observed across the lanthanide series, from -35 kJ/mol for La(III) to -27 kJ/mol for Yb(III) from a 3 mol/L nitric acid medium. For Am(III), the ΔHext was found to be -36 kJ/mol osti.gov. These exothermic values indicate that the extraction process is enthalpically driven.

The Gibbs free energy change (ΔG), which determines the spontaneity of the reaction, can be calculated from the enthalpy and entropy changes. The negative ΔG values typically observed in these extraction systems confirm that the process is spontaneous. The entropy change (ΔS) provides information about the change in randomness or disorder of the system during extraction.

| Metal Ion | ΔHext (kJ/mol) | Reference |

|---|---|---|

| La(III) | -35 | osti.gov |

| Yb(III) | -27 | osti.gov |

| Am(III) | -36 | osti.gov |

Role in Nuclear Fuel Cycle Management and Radioactive Waste Treatment

This compound and its derivatives are key players in advanced nuclear fuel reprocessing strategies, particularly in the partitioning and transmutation (P&T) approach. The goal of P&T is to separate long-lived minor actinides (like americium and curium) from high-level liquid waste (HLLW) and transmute them into shorter-lived or stable isotopes, thereby reducing the long-term radiotoxicity of the nuclear waste.

Malonamides are favored for this application because they are "CHON" extractants, containing only carbon, hydrogen, oxygen, and nitrogen. This composition allows them to be completely incinerated after use, minimizing the generation of secondary solid waste, a significant advantage over phosphorus-containing extractants like CMPO used in the TRUEX process oecd-nea.org.

The DIAMEX (DIAMide EXtraction) process, developed in Europe, specifically utilizes malonamide extractants to co-extract trivalent actinides and lanthanides from the PUREX raffinate, which is a highly acidic nitric acid solution oecd-nea.orgosti.gov. The reference molecule for the DIAMEX process has evolved, with early work focusing on N,N'-dimethyl-N,N'-dibutyl-tetradecylmalonamide (DMDBTDMA) oecd-nea.org. More recently, N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide (DMDOHEMA) has been adopted due to its improved properties osti.goviaea.orgosti.gov.

In the DIAMEX process, the malonamide extractant, dissolved in an aliphatic diluent, contacts the HLLW, leading to the transfer of An(III) and Ln(III) into the organic phase. Subsequent process steps then aim to selectively strip the actinides from the lanthanides. The successful demonstration of the DIAMEX process with genuine HLLW in continuous counter-current experiments using centrifugal extractors has proven its technical feasibility oecd-nea.orgosti.gov. These tests have shown high recovery yields for americium and curium (over 99.9%) and significant decontamination factors osti.gov.

Potential in Hydrometallurgical Processes for Metal Recovery and Recycling

Beyond the nuclear field, this compound and its derivatives show considerable promise in hydrometallurgical processes for the recovery and recycling of valuable and strategic metals from various sources, including industrial effluents and electronic waste. Hydrometallurgy involves the use of aqueous solutions to extract metals from ores and other materials.